molecular formula C22H18N4O3 B2779732 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 942033-50-3

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2779732
CAS No.: 942033-50-3
M. Wt: 386.411
InChI Key: AKZVZPKXJXYNRG-UHFFFAOYSA-N
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Description

The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted with:

  • A furan-2-yl group at position 2, further modified with a 2-methylphenoxy moiety.
  • A pyridin-3-ylmethylamino group at position 3.
  • A carbonitrile group at position 2.

This structure combines heterocyclic diversity (oxazole, furan, pyridine) with functional groups that enhance electronic and steric properties.

Properties

IUPAC Name

2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-5-2-3-7-19(15)27-14-17-8-9-20(28-17)22-26-18(11-23)21(29-22)25-13-16-6-4-10-24-12-16/h2-10,12,25H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZVZPKXJXYNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure composed of multiple heterocyclic rings, which is characteristic of many biologically active molecules. Its molecular formula is C21H20N4O3C_{21}H_{20}N_4O_3 with a molecular weight of approximately 406.4 g/mol. The structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC21H20N4O3
Molecular Weight406.4 g/mol
IUPAC NameThis compound
InChI KeyMEEMABZWEFBXJU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the preparation of the furan and oxazole rings through cyclization and nucleophilic substitution reactions. This synthetic approach allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring furan and oxazole moieties. For instance, derivatives of furan have shown significant cytotoxicity against various cancer cell lines such as HeLa and HepG2 . The mechanism often involves interference with microtubule formation, a critical process in cell division.

In a comparative analysis, compounds with similar structures demonstrated varying degrees of antiproliferative activity depending on their substituents. For example, modifications that enhance electron-donating properties significantly increased activity against specific cancer lines .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Microtubule Disruption : Compounds interfere with tubulin polymerization.
  • Apoptosis Induction : They may trigger programmed cell death in tumor cells.
  • Inhibition of Enzymatic Activity : Some derivatives are known to inhibit enzymes involved in cancer progression.

Case Studies

A study investigating the cytotoxic effects of related furan derivatives found that certain substitutions led to enhanced selectivity towards cancer cells over normal cells. For instance, compounds with methoxy groups showed improved potency compared to their unsubstituted counterparts . This selectivity suggests a favorable therapeutic index for further development.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound IDCell LineIC50 (μM)Selectivity Index
Compound AHeLa5.0>10
Compound BHepG23.0>12
Compound CMCF-78.0>8

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their modifications are summarized below:

Compound Name Core Structure Phenoxy/Substituent Group Amino Substituent Notable Features Reference
Target Compound 1,3-oxazole 2-methylphenoxy (furan-linked) (Pyridin-3-yl)methyl Pyridine enhances π-π stacking; methylphenoxy increases lipophilicity.
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile 1,3-oxazole 4-methoxyphenoxy 4-Fluorobenzyl Methoxy improves solubility; fluorine introduces electronegativity.
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile 1,3-oxazole 2-methoxyphenoxy 3,4-Dimethoxyphenethyl Ethyl linker and dimethoxy groups may enhance solubility and receptor affinity.
5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile 1,3-oxazole 2-Methylphenyl (direct substitution) Furanylmethyl Lacks phenoxy linker; furan may alter metabolic stability.
2-Amino-4-(furan-3-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Pyrano-pyridine Furan-3-yl (non-phenoxy) Pyridin-3-ylmethyl Pyridine motif retained; fused pyrano-pyridine core alters ring strain.

Physical and Electronic Properties

  • Lipophilicity: The 2-methylphenoxy group in the target compound increases logP compared to methoxy or fluoro-substituted analogs .
  • Melting Points : Analogs with rigid substituents (e.g., pyridine rings) exhibit higher melting points (e.g., 242–243°C in ) due to enhanced crystallinity .
  • Solubility : Pyridine and methoxy groups improve aqueous solubility compared to purely aromatic substituents .

Q & A

Q. Critical Conditions :

  • Temperature control (0–80°C depending on step).
  • Use of protecting groups (e.g., Boc for amines) to prevent undesired cross-reactivity .
  • Purification via column chromatography or recrystallization .

Basic: How is the molecular structure validated?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridine CH₂NH resonance at δ 3.8–4.2 ppm; furan protons at δ 6.2–7.1 ppm) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., oxazole C–N bond ~1.30 Å; pyridine ring planarity) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion matching C₂₄H₂₁N₃O₃) .

Basic: What preliminary biological activities have been reported?

Answer:
While direct data on this compound is limited, structurally analogous oxazole-furan hybrids exhibit:

  • Enzyme inhibition : Binding to kinases (IC₅₀ ~1–10 µM) via hydrogen bonding with the oxazole nitrogen and pyridine ring .
  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria, attributed to the carbonitrile group’s electrophilicity .
  • Cellular uptake : Enhanced by the pyridinylmethylamino group’s lipophilicity (logP ~2.5) .

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:

  • Catalyst screening : Test Pd/C, Ni, or organocatalysts for amination steps; Pd(OAc)₂ improves yields by 20–30% in cross-couplings .
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and enhance furan alkylation efficiency .
  • Flow chemistry : Continuous flow reactors minimize side products in exothermic steps (e.g., oxazole cyclization) .

Q. Example Optimization Table :

StepStandard YieldOptimized YieldMethod ChangeReference
Furan alkylation45%68%THF → CPME, 60°C
Pyridine amination52%75%Pd(OAc)₂ catalysis

Advanced: How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

Answer:

  • Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .
  • Structural analogs : Compare with derivatives (e.g., replacing 2-methylphenoxy with 4-fluorophenyl) to isolate SAR trends .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina; prioritize residues within 4 Å of the oxazole ring .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ <30 min suggests need for prodrug design) .
  • In vitro toxicity : Screen against primary hepatocytes to rule off-target effects (EC₅₀ >50 µM acceptable) .

Q. Key Structural Features Influencing Research Design :

FeatureRole in Research DesignExample TechniqueReference
Oxazole ringElectrophilic site for bindingX-ray crystallography
PyridinylmethylaminoEnhances blood-brain barrier penetrationLogP calculation
Carbonitrile groupParticipates in H-bondingFTIR (C≡N stretch ~2250 cm⁻¹)

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